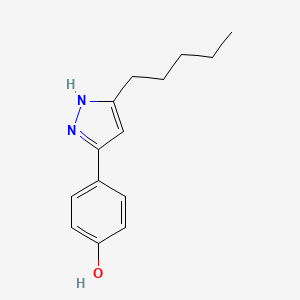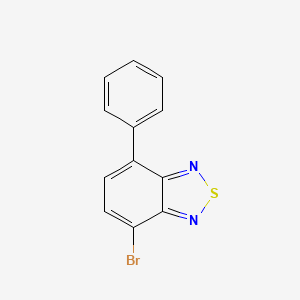
(3-Ethyloxetan-3-yl)methyl 4-ethenylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Ethyloxetan-3-yl)methyl 4-ethenylbenzoate: is an organic compound with the molecular formula C14H18O3 It is a derivative of benzoic acid and oxetane, characterized by the presence of an ethenyl group attached to the benzene ring and an ethyloxetanyl group attached to the benzoate ester
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethyloxetan-3-yl)methyl 4-ethenylbenzoate typically involves the esterification of 4-ethenylbenzoic acid with (3-ethyloxetan-3-yl)methanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.
化学反応の分析
Types of Reactions: (3-Ethyloxetan-3-yl)methyl 4-ethenylbenzoate can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Saturated benzoate derivatives.
Substitution: Nitro or halogenated benzoate derivatives.
科学的研究の応用
Chemistry: (3-Ethyloxetan-3-yl)methyl 4-ethenylbenzoate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways involving esterases and oxidases.
Medicine: The compound’s potential pharmacological properties are being explored for the development of new therapeutic agents, particularly in the field of anti-inflammatory and anticancer drugs.
Industry: In the industrial sector, this compound is used in the production of specialty polymers and resins. Its reactivity makes it suitable for creating materials with specific mechanical and chemical properties.
作用機序
The mechanism of action of (3-Ethyloxetan-3-yl)methyl 4-ethenylbenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structural configuration and the nature of the target. The pathways involved may include oxidative stress response, signal transduction, and gene expression regulation.
類似化合物との比較
- (3-Methyloxetan-3-yl)methyl 4-ethenylbenzoate
- (3-Butyloxetan-3-yl)methyl 4-ethenylbenzoate
- (3-Phenyloxetan-3-yl)methyl 4-ethenylbenzoate
Comparison: Compared to its analogs, (3-Ethyloxetan-3-yl)methyl 4-ethenylbenzoate exhibits unique reactivity due to the presence of the ethyl group on the oxetane ring. This structural feature influences its chemical behavior, making it more suitable for specific applications in synthesis and material science. The compound’s balance of hydrophobic and hydrophilic properties also enhances its versatility in various research and industrial contexts.
特性
CAS番号 |
831223-16-6 |
|---|---|
分子式 |
C15H18O3 |
分子量 |
246.30 g/mol |
IUPAC名 |
(3-ethyloxetan-3-yl)methyl 4-ethenylbenzoate |
InChI |
InChI=1S/C15H18O3/c1-3-12-5-7-13(8-6-12)14(16)18-11-15(4-2)9-17-10-15/h3,5-8H,1,4,9-11H2,2H3 |
InChIキー |
BYQRUMGPGGTSCU-UHFFFAOYSA-N |
正規SMILES |
CCC1(COC1)COC(=O)C2=CC=C(C=C2)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-one](/img/structure/B14202958.png)
![N-Acetyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine](/img/structure/B14202963.png)
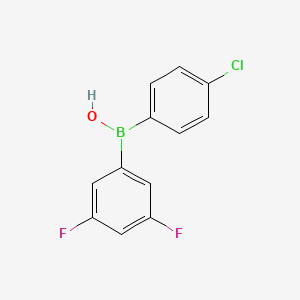
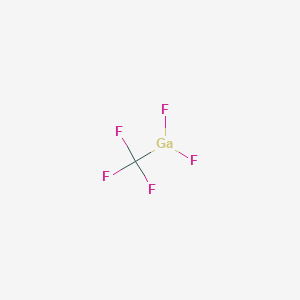
![2-[(4-Hydroxy-3-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14202996.png)
![Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate](/img/structure/B14202997.png)
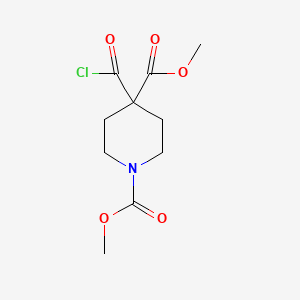

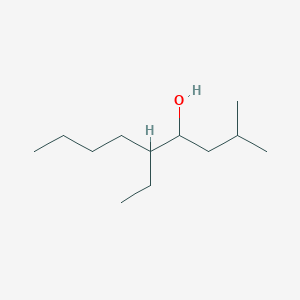

![3,9-Dimethyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B14203019.png)
![4-[Bis(2-chloroethyl)amino]-3-(octanoyloxy)butanoic acid](/img/structure/B14203023.png)
